Ac-rC Phosphoramidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

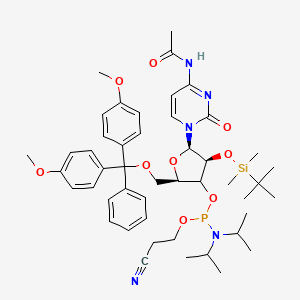

Fórmula molecular |

C47H64N5O9PSi |

|---|---|

Peso molecular |

902.1 g/mol |

Nombre IUPAC |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1 |

Clave InChI |

QKWKXYVKGFKODW-UNGVBIBRSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ac-rC Phosphoramidite: Synthesis, Application, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification conserved across all domains of life. This modification, where an acetyl group is added to the nitrogen at the fourth position of the cytosine base, plays a crucial role in regulating RNA stability and function. The synthesis of RNA oligonucleotides containing this specific modification is enabled by Ac-rC phosphoramidite (B1245037), a key building block in solid-phase RNA synthesis. This technical guide provides a comprehensive overview of Ac-rC phosphoramidite, including its properties, detailed experimental protocols for its use, and the biological significance of the resulting N4-acetylcytidine-modified RNA.

Core Properties of this compound

This compound, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a specialized reagent designed for automated solid-phase RNA synthesis.[1] Its key features include:

-

N4-Acetyl (Ac) Group: Protects the exocyclic amine of cytidine (B196190) during synthesis. This protecting group is compatible with various deprotection strategies, notably rapid deprotection protocols.[2]

-

5'-Dimethoxytrityl (DMT) Group: A bulky protecting group on the 5'-hydroxyl function, which is removed at the beginning of each coupling cycle to allow for chain elongation. Its release can be monitored to assess coupling efficiency.[3]

-

2'-O-tert-butyldimethylsilyl (TBDMS) Group: Protects the 2'-hydroxyl group of the ribose sugar, a critical feature for RNA synthesis to prevent chain branching.[1]

-

3'-Phosphoramidite Moiety: The reactive group that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[3]

Quantitative Performance Data

The performance of this compound in oligonucleotide synthesis is critical for obtaining high-quality modified RNA. The following table summarizes key quantitative parameters.

| Parameter | Value/Range | Notes |

| Coupling Efficiency | >99% | High coupling efficiency is essential for the synthesis of long oligonucleotides to maximize the yield of the full-length product.[4] |

| Coupling Time | 3 - 10 minutes | The optimal time can vary depending on the synthesizer and the complexity of the sequence. Longer times may be needed for modified phosphoramidites.[2][3] |

| Thermal Stability (ΔTm) | +3.1 °C | The presence of N4-acetylcytidine in an RNA duplex increases its thermal stability compared to an unmodified duplex.[5] |

| Purity (HPLC) | ≥98.0% | High purity of the phosphoramidite reagent is crucial to avoid the incorporation of impurities into the synthesized oligonucleotide.[1] |

| Purity (³¹P NMR) | ≥98.0% | Confirms the integrity of the phosphoramidite group.[1] |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of RNA containing Ac-rC

This protocol outlines the standard cycle for incorporating this compound into a growing RNA chain using an automated DNA/RNA synthesizer.

1. Reagent Preparation:

-

Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[2]

-

Install the phosphoramidite solution on a designated port on the synthesizer.

2. Synthesis Cycle: The synthesis proceeds through a repetitive four-step cycle for each nucleotide addition.

Caption: Automated solid-phase RNA synthesis cycle.

a. Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound oligonucleotide by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[3]

b. Coupling: The this compound is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), and then coupled to the free 5'-hydroxyl group of the growing RNA chain.[2]

c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.[3]

d. Oxidation: The newly formed, unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in tetrahydrofuran/water/pyridine.[3]

This four-step cycle is repeated for each nucleotide in the desired sequence.

Protocol 2: Cleavage and Deprotection of Ac-rC Containing Oligonucleotides

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The acetyl group on cytidine requires specific deprotection conditions to ensure its removal. The "UltraFAST" method is highly recommended.[2][6]

Comparison of Deprotection Methods

| Method | Reagent | Temperature | Duration | Notes |

| UltraFAST | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 10 minutes | Highly recommended for Ac-rC as it is rapid and avoids base modifications.[2][6] |

| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours | A more traditional and slower method.[2] |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Used for oligonucleotides with other sensitive modifications. Requires compatible protecting groups on other bases (e.g., Pac-dA, iPr-Pac-dG). |

Detailed UltraFAST Deprotection and Desilylation Protocol:

-

Transfer the solid support containing the synthesized RNA to a screw-cap vial.

-

Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA). Use approximately 1 mL of AMA solution per 1 µmol of synthesis scale.[2]

-

Incubate the vial at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and exocyclic amine protecting groups, including the acetyl group from cytidine.[2][6]

-

Cool the vial and transfer the supernatant to a new tube. Evaporate the solution to dryness.

-

To remove the 2'-O-TBDMS groups, dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO.

-

Add 60 µL of triethylamine (B128534) (TEA) and mix gently.

-

Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[7]

-

Quench the reaction by adding 1.75 mL of a suitable quenching buffer.

Caption: Post-synthesis cleavage, deprotection, and purification workflow.

Protocol 3: Purification of the Deprotected Oligonucleotide

The crude, deprotected oligonucleotide should be purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are common methods.

-

Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on charge and is effective for purifying RNA.[8]

-

Reversed-Phase (RP) HPLC: Effective for oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on"), which increases the hydrophobicity of the full-length product.[9]

-

Denaturing PAGE: Provides high-resolution purification for RNA oligonucleotides.[2]

After purification, the RNA should be desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.

Biological Significance of N4-acetylcytidine (ac4C)

The incorporation of this compound into synthetic RNA allows researchers to investigate the multifaceted roles of N4-acetylcytidine in biological systems.

Enhancement of RNA Stability and Translation

N4-acetylcytidine is a crucial epitranscriptomic mark that influences mRNA stability and translation efficiency.[10] The acetylation is catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[10]

-

mRNA Stability: The presence of ac4C can protect mRNA from degradation, thereby increasing its half-life.[11]

-

Translation Regulation: The effect of ac4C on translation is position-dependent.

Involvement in Cellular Signaling Pathways

Recent studies have implicated NAT10-mediated ac4C modification in various cellular signaling pathways, particularly in the context of cancer progression. For example, NAT10 can activate the Wnt/β-catenin pathway by increasing the stability of specific mRNA targets through ac4C modification, leading to increased cell proliferation and migration in colorectal cancer.[14]

Caption: Simplified NAT10/ac4C signaling pathway in cancer.

Conclusion

This compound is an indispensable tool for the chemical synthesis of RNA oligonucleotides containing the N4-acetylcytidine modification. Its use, combined with optimized synthesis and deprotection protocols, enables the production of high-quality modified RNA for a wide range of applications in research and drug development. Understanding the quantitative aspects of its performance and the biological implications of ac4C is crucial for designing experiments that aim to unravel the complexities of the epitranscriptome and its role in health and disease.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Method of Oligonucleotide Purification [biosyn.com]

- 9. atdbio.com [atdbio.com]

- 10. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epigenie.com [epigenie.com]

- 14. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-rC Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as Ac-rC phosphoramidite (B1245037), is a critical building block in the chemical synthesis of ribonucleic acid (RNA). Its specialized chemical structure, featuring a strategic arrangement of protecting groups, enables the precise and efficient incorporation of cytidine (B196190) ribonucleosides into a growing oligonucleotide chain during automated solid-phase synthesis. This guide provides a comprehensive overview of Ac-rC phosphoramidite, including its chemical structure, properties, detailed experimental protocols for its synthesis and application, and its role in various research and drug development contexts.

Core Properties of this compound

This compound is a white to off-white powder soluble in anhydrous acetonitrile (B52724), the standard solvent for oligonucleotide synthesis.[] The key features of its molecular architecture are the protecting groups that ensure the correct sequence and integrity of the synthesized RNA molecule. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the N4-exocyclic amine of cytidine is protected by an acetyl (Ac) group, and the 2'-hydroxyl group of the ribose sugar is protected by a tert-butyldimethylsilyl (TBDMS) group.[2][3][4] The 3'-hydroxyl group is modified with a phosphoramidite moiety, which is activated during the coupling step of oligonucleotide synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C47H64N5O9PSi | [2][5] |

| Molecular Weight | 902.1 g/mol | [2][5] |

| CAS Number | 121058-88-6 | [3] |

| Appearance | White to off-white powder | [] |

| Purity (HPLC) | ≥98.0% | [3] |

| Purity (31P NMR) | ≥98.0% | [3] |

| Solubility | Soluble in anhydrous acetonitrile | [2] |

| Storage Conditions | -20°C, protect from light and moisture | [6][7] |

Chemical Structure

The chemical structure of this compound is designed for stability and reactivity under the controlled conditions of automated RNA synthesis. Each protecting group serves a specific purpose:

-

5'-Dimethoxytrityl (DMT) Group : This acid-labile group protects the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle provides a free hydroxyl group for the coupling of the next phosphoramidite.[2]

-

N4-Acetyl (Ac) Group : This group protects the exocyclic amine of the cytidine base, preventing unwanted side reactions during synthesis. The acetyl group is compatible with fast deprotection protocols.[8]

-

2'-O-tert-butyldimethylsilyl (TBDMS) Group : This bulky silyl (B83357) ether protects the 2'-hydroxyl group of the ribose, a key feature distinguishing RNA from DNA. This prevents branching and degradation during the synthesis cycle.[3][4]

-

3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite : This reactive moiety at the 3'-position is activated by a weak acid (e.g., tetrazole or a derivative) to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential protection of the cytidine nucleoside followed by phosphitylation. The following is a representative protocol adapted from the synthesis of similar ribonucleoside phosphoramidites.[8]

-

5'-O-DMT Protection : Commercially available cytidine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270). This selectively protects the primary 5'-hydroxyl group. The reaction is monitored by thin-layer chromatography (TLC) and the product, 5'-O-DMT-cytidine, is purified by column chromatography.

-

2'-O-TBDMS Silylation : The 5'-O-DMT-cytidine is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst such as silver nitrate (B79036) or imidazole (B134444) in a suitable solvent like pyridine or DMF. This step protects the 2'-hydroxyl group. The desired 2'-O-TBDMS isomer is separated from the 3'-O-TBDMS isomer by silica (B1680970) gel chromatography.

-

N4-Acetylation : The N4-exocyclic amine of the cytidine base is protected by reacting the 5'-O-DMT-2'-O-TBDMS-cytidine with acetic anhydride (B1165640) in the presence of a base like pyridine. This step yields N4-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine.

-

3'-O-Phosphitylation : The final step is the introduction of the phosphoramidite moiety. The fully protected nucleoside is dissolved in anhydrous dichloromethane (B109758) and reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is then quenched, and the final product, this compound, is purified by column chromatography and precipitated to yield a stable, white powder.[8]

Use in Automated Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent in the automated solid-phase synthesis of RNA, which follows a four-step cycle for the addition of each nucleotide.[9]

-

Reagent Preparation : The this compound is dissolved in anhydrous acetonitrile to a concentration typically between 0.05 M and 0.1 M, as recommended by the synthesizer manufacturer.[8]

-

Synthesis Cycle :

-

Deblocking (Detritylation) : The 5'-DMT protecting group is removed from the support-bound nucleotide chain using a solution of trichloroacetic acid (TCA) in dichloromethane.[8]

-

Coupling : The this compound is activated with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide. A standard coupling time is 3-6 minutes.[2][8]

-

Capping : Any unreacted 5'-hydroxyl groups are acetylated using a capping solution to prevent the formation of deletion sequences.[9]

-

Oxidation : The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[8]

-

-

Cleavage and Deprotection : After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. A common method involves using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) at 65°C for 10 minutes. This single step removes the cyanoethyl phosphate protecting groups, the acetyl group from the cytidine base, and cleaves the oligonucleotide from the support.[8]

Applications in Research and Drug Development

This compound is fundamental to the synthesis of RNA for a wide range of applications. In basic research, it is used to synthesize RNA probes for studying gene expression, RNA structure, and RNA-protein interactions. The site-specific incorporation of isotopically labeled versions of this compound allows for advanced structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[8]

In the field of drug development, this compound is essential for the synthesis of RNA-based therapeutics, including:

-

Antisense Oligonucleotides (ASOs) : Short, synthetic RNA molecules that can bind to a target mRNA and modulate its function.

-

Small Interfering RNAs (siRNAs) : Used in RNA interference (RNAi) to silence specific genes.

-

Guide RNAs (gRNAs) : Utilized in CRISPR-Cas9 gene-editing technologies.

The ability to synthesize high-purity, custom-sequence RNA molecules is crucial for the development and manufacturing of these next-generation therapies.

Conclusion

This compound is an indispensable reagent in the field of nucleic acid chemistry. Its carefully designed structure with orthogonal protecting groups allows for the efficient and high-fidelity synthesis of RNA oligonucleotides. This capability underpins a vast array of research applications, from fundamental studies of RNA biology to the development of innovative RNA-based therapeutics. A thorough understanding of its properties and the experimental protocols for its use is essential for any researcher or professional working in these advanced fields.

References

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. caymanchem.com [caymanchem.com]

- 5. akonscientific.com [akonscientific.com]

- 6. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atdbio.com [atdbio.com]

Introduction to Ac-rC Phosphoramidite in RNA Synthesis

An In-depth Technical Guide on the Core Mechanism of Ac-rC Phosphoramidite (B1245037)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ac-rC phosphoramidite, detailing its mechanism of action in solid-phase RNA synthesis. It covers the chemical principles, experimental protocols, and data supporting its use, with a focus on the advantages conferred by the N4-acetyl protecting group.

This compound, or N4-acetylcytidine phosphoramidite, is a crucial building block in the chemical synthesis of RNA oligonucleotides. In solid-phase synthesis, protecting groups are essential to ensure the specific and controlled formation of phosphodiester bonds between nucleosides. This compound utilizes an acetyl group (Ac) to protect the exocyclic amine of cytidine (B196190). This choice of protecting group is pivotal, offering significant advantages in the deprotection phase, leading to faster protocols and higher purity of the final RNA product.

The structure of a typical this compound consists of four key components:

-

A 5'-dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl group of the ribose sugar, preventing self-polymerization. It is removed at the beginning of each coupling cycle.[1]

-

A 2'-hydroxyl protecting group: Typically a bulky silyl (B83357) group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), it prevents unwanted side reactions and isomerization at the 2'-position of the ribose.[1]

-

An N4-acetyl (Ac) group: Protects the exocyclic amine of the cytidine base, preventing it from reacting during the phosphoramidite coupling step.

-

A 3'-phosphoramidite group: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[1]

The Role of the N4-Acetyl Group: Mechanism of Action

The acetyl group serves as a temporary shield for the nucleophilic exocyclic amine of cytidine throughout the iterative cycles of solid-phase synthesis. Its true advantage, however, is realized during the final deprotection step.

Protection During Synthesis

During the coupling step of solid-phase synthesis, the N4-acetyl group remains inert to the reaction conditions, ensuring that the phosphoramidite couples exclusively through its 3'-phosphorus to the 5'-hydroxyl of the growing RNA chain. This prevents the formation of branched oligonucleotides.

Deprotection: The "UltraFAST" Advantage

The term "UltraFAST" deprotection refers to the rapid and clean removal of base-protecting groups, a process significantly accelerated by the use of the acetyl group on cytidine.[2] The standard reagent for this is a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[3]

The deprotection of the N4-acetyl group proceeds via a nucleophilic acyl substitution mechanism. Methylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetyl group. This is significantly faster than the removal of more robust protecting groups like benzoyl (Bz).

The key advantage of Ac-rC over Bz-rC is the avoidance of a common side reaction. When deprotecting Bz-dC with AMA, a transamination reaction can occur, leading to the formation of N4-methyl-dC in approximately 5% of cases.[3] The acetyl group on dC is removed much more rapidly, minimizing this side reaction.[2]

Quantitative Data: Deprotection Kinetics

A study by Hogrefe et al. investigated the cleavage rates of various protecting groups for the exocyclic amines of deoxyribonucleosides under different deprotection conditions. The half-lives (t½) provide a quantitative measure of the lability of these groups. The data clearly illustrates the rapid removal of the acetyl group compared to the benzoyl group, especially with aqueous methylamine.

| Protecting Group | Deprotection Reagent | Temperature (°C) | Half-life (t½) in minutes |

| dC(Ac) | Aqueous Methylamine | 25 | < 5 |

| dC(Bz) | Aqueous Methylamine | 25 | 18 |

| dC(Ac) | Ethanolic Ammonia | 25 | > 480 |

| dC(Bz) | Ethanolic Ammonia | 25 | > 480 |

| dC(Ac) | Aqueous Ammonia | 25 | > 480 |

| dC(Bz) | Aqueous Ammonia | 25 | > 480 |

Data adapted from a study on deprotection of 2'-deoxyribonucleosides which provides a strong indication of the relative deprotection rates for ribonucleosides.[4][5]

Experimental Protocols

Automated Solid-Phase Synthesis of a 20-mer RNA Oligonucleotide using this compound

This protocol outlines the general steps for synthesizing a 20-mer RNA sequence on an automated DNA/RNA synthesizer using TBDMS-protected phosphoramidites, including Ac-rC.

Reagents:

-

Unmodified RNA phosphoramidites (A, G, U) and this compound (0.1 M in anhydrous acetonitrile)

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

-

Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v)

-

Capping Solution B: 16% N-Methylimidazole in THF

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Solid Support: Controlled Pore Glass (CPG) with the first nucleoside pre-loaded (1 µmol scale)

Synthesis Cycle:

Each of the 19 cycles of nucleotide addition involves the following four steps:

-

Deblocking (Detritylation): The 5'-DMT group of the nucleotide attached to the solid support is removed by washing with the deblocking solution. The orange color of the resulting trityl cation is monitored to determine coupling efficiency.

-

Coupling: The this compound (or other phosphoramidite) and activator solution are delivered to the synthesis column. The phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing RNA chain. Coupling times for RNA synthesis are typically longer than for DNA, around 5-10 minutes.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences (n-1 mers).

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.

After the final cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to facilitate purification.

"UltraFAST" Deprotection and Purification

Reagents:

-

Ammonium hydroxide/40% aqueous Methylamine (1:1 v/v) (AMA)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

RNA Quenching Buffer

-

Purification cartridges (e.g., Glen-Pak™ RNA Cartridges)

Procedure:

-

Cleavage and Base Deprotection:

-

The solid support is transferred to a vial.

-

1 mL of AMA is added, and the vial is sealed and heated at 65°C for 10-15 minutes.[3][6] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases, including the N4-acetyl group from cytidine.

-

The vial is cooled, and the supernatant containing the oligonucleotide is transferred to a new tube. The solution is then evaporated to dryness.

-

-

2'-Hydroxyl Deprotection:

-

Purification:

-

The reaction is quenched by adding 1.75 mL of RNA Quenching Buffer.

-

The solution is then loaded onto an RNA purification cartridge.

-

The cartridge is washed, and the purified, full-length oligonucleotide is eluted.

-

The purity and identity of the final RNA product are confirmed by HPLC and mass spectrometry.

-

Visualizations

Chemical Structures and Mechanisms

Caption: Chemical structure of this compound.

Caption: Workflow for solid-phase RNA synthesis.

Caption: Deprotection mechanism of N4-acetylcytidine.

Conclusion

This compound is a cornerstone of modern RNA synthesis, primarily due to the advantageous properties of the N4-acetyl protecting group. Its rapid and clean removal under "UltraFAST" deprotection conditions using AMA minimizes side reactions and significantly reduces the time required for post-synthesis processing. The quantitative data on deprotection kinetics clearly demonstrates its superiority over more traditional protecting groups like benzoyl in this regard. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers employing this compound to synthesize high-purity RNA oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Khan Academy [khanacademy.org]

- 3. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]

- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

N4-acetylcytidine Phosphoramidite: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N4-acetylcytidine (ac4C) has emerged as a critical modification in RNA therapeutics and functional genomics. This guide provides an in-depth overview of the properties, synthesis, and application of N4-acetylcytidine phosphoramidite (B1245037), the key building block for introducing this modification into synthetic oligonucleotides.

N4-acetylcytidine is a naturally occurring post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] Its presence can significantly impact RNA stability, translation efficiency, and biological function.[2] The ability to site-specifically incorporate ac4C into synthetic RNA oligonucleotides is crucial for elucidating its precise roles and for the development of novel RNA-based therapeutics. This is achieved through the use of N4-acetylcytidine phosphoramidites in solid-phase oligonucleotide synthesis.

Core Properties of N4-acetylcytidine Phosphoramidites

The selection of the appropriate phosphoramidite is critical for successful oligonucleotide synthesis. Several variants of N4-acetylcytidine phosphoramidites are commercially available, differing in their protecting groups at the 2'-hydroxyl position for RNA synthesis or lacking it for DNA synthesis. The key quantitative properties of common N4-acetylcytidine phosphoramidites are summarized in the table below.

| Property | 5'-O-DMT-2'-deoxy-N4-acetylcytidine-3'-CE Phosphoramidite | 5'-O-DMT-2'-O-methyl-N4-acetylcytidine-3'-CE Phosphoramidite | 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine-3'-CE Phosphoramidite |

| Molecular Formula | C41H50N5O8P | C42H52N5O9P | C47H64N5O9PSi |

| Molecular Weight | 771.9 g/mol | 801.88 g/mol | 902.1 g/mol |

| Purity (by HPLC) | ≥98% | Not specified | ≥98.0% |

| Appearance | White to Off-white Powder | Not specified | White to faint yellow powder |

| Solubility | Soluble in DMSO (≥ 10 mg/ml), Ethanol (≥ 10 mg/ml) | Not specified | Not specified |

| Storage | -20°C | 2°C - 8°C | -20℃ |

Experimental Protocols

The incorporation of N4-acetylcytidine into oligonucleotides follows the standard phosphoramidite solid-phase synthesis cycle. However, special considerations are required during the deprotection steps to preserve the N4-acetyl group, which can be labile under standard basic conditions.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

-

Detritylation (Deblocking): The acid-labile 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The N4-acetylcytidine phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically consisting of acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

References

A Comprehensive Technical Guide to 5'-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CEP in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, enabling a wide array of applications from diagnostics and therapeutics to fundamental research. The phosphoramidite (B1245037) method, performed on a solid support, is the gold standard for this process. The success of this method hinges on the strategic use of protecting groups to ensure the specific and controlled formation of phosphodiester bonds. This technical guide provides an in-depth exploration of a key building block in RNA synthesis: 5'-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CEP. We will delve into its core function, the roles of its constituent protecting groups, and provide detailed experimental protocols for its use.

Core Function and Chemical Structure

5'-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CEP is a ribonucleoside phosphoramidite monomer used for the incorporation of cytidine (B196190) into a growing RNA chain during solid-phase synthesis.[1] Each component of this complex molecule serves a specific and crucial function, ensuring the efficiency and fidelity of the synthesis process. The strategic placement of these protecting groups allows for a series of controlled chemical reactions that constitute the synthesis cycle.

The fundamental role of this phosphoramidite is to act as a carrier of a single cytidine nucleotide, which is added to the 5'-hydroxyl group of a growing oligonucleotide chain. The key to this process is the sequential and controlled removal of protecting groups to expose reactive sites in the correct order.

Below is a diagram illustrating the chemical structure of 5'-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CEP, highlighting its key functional groups.

References

The Acetyl Protecting Group in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of RNA. Among these, the acetyl group plays a crucial role, particularly in the protection of the exocyclic amine of cytidine (B196190) (C). Its lability under mild basic conditions makes it an advantageous choice for streamlining the deprotection process and minimizing side reactions. This technical guide provides an in-depth exploration of the acetyl protecting group in RNA synthesis, covering its application, deprotection, and its newly understood role as a functional epitranscriptomic modification.

Core Principles: The Role of the Acetyl Group in an Orthogonal Strategy

In solid-phase RNA synthesis, an orthogonal protecting group strategy is essential. This approach ensures that each type of protecting group can be removed under specific conditions without affecting the others. The acetyl group on cytidine (Ac-C) fits seamlessly into this strategy. While more robust protecting groups like benzoyl (Bz) or isobutyryl (iBu) are often used for adenosine (B11128) (A) and guanosine (B1672433) (G), the acetyl group's rapid removal is a key advantage.[1] This is particularly important when using deprotection reagents like aqueous methylamine (B109427), as it minimizes the risk of transamination of the cytosine base.[2]

The overall success of RNA synthesis relies on a delicate interplay between the protecting groups for the 5'-hydroxyl (typically DMT), the 2'-hydroxyl of the ribose sugar (e.g., TBDMS or TOM), the phosphoramidite (B1245037) moiety (β-cyanoethyl), and the exocyclic amines of the nucleobases.[1][3]

Data Presentation: Performance of Acetyl-Protected Cytidine in RNA Synthesis

The selection of a protecting group strategy is often guided by quantitative measures of performance, such as coupling efficiency and deprotection time. The acetyl group on cytidine, in conjunction with modern deprotection protocols, offers excellent results.

| Protecting Group Combination | Deprotection Reagent | Deprotection Conditions | Deprotection Time | Purity | Reference |

| Bz-A, Ac-C, iBu-G | Ammonium (B1175870) Hydroxide (B78521)/Ethanol (3:1) | 55 °C | 17 hours | >99% | Glen Report 4-12 |

| Pac-A, Ac-C, iPr-Pac-G (UltraMILD) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | High | Biosearch Technologies |

| Bz-A, Ac-C, dmf-G | Ammonium Hydroxide/Methylamine (AMA) | 65 °C | 10 minutes | High | Glen Research |

Table 1: Comparison of Deprotection Protocols for RNA Synthesis. This table summarizes various deprotection conditions for different protecting group combinations, highlighting the rapid deprotection achievable with Ac-C in an AMA solution.

| Parameter | Value | Conditions | Reference |

| Coupling Efficiency (Ac-C) | >99% | Standard phosphoramidite chemistry | (Srivastava et al., 2011) |

| Purity (HPLC) | >97% | Post-synthesis and deprotection | (BOC Sciences) |

Table 2: Performance Metrics for N4-Acetylcytidine Phosphoramidite. This table presents key performance indicators for the use of Ac-C phosphoramidite in solid-phase RNA synthesis.

Experimental Protocols

Synthesis of 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

A detailed protocol for the synthesis of the N4-acetylcytidine phosphoramidite building block is crucial for its application in RNA synthesis. The following is a representative procedure:

-

Protection of Cytidine: Commercially available cytidine is first protected at the 5'-hydroxyl with dimethoxytrityl (DMT) chloride and at the 2'-hydroxyl with tert-butyldimethylsilyl (TBDMS) chloride.

-

Acetylation of the Exocyclic Amine: The N4-amino group is then acetylated using acetic anhydride (B1165640) in the presence of a base such as pyridine.

-

Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Purification: The final product is purified by silica (B1680970) gel chromatography to yield the desired 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite.

Solid-Phase RNA Synthesis Cycle

The synthesis of an RNA oligonucleotide on a solid support follows a four-step cycle for each nucleotide addition.

-

Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing RNA chain, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.

-

Coupling: The next phosphoramidite building block, activated by a reagent such as 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, commonly a solution of iodine in tetrahydrofuran/water/pyridine.

This cycle is repeated until the desired RNA sequence is assembled.

Deprotection and Cleavage

Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

-

Cleavage and Base Deprotection: The solid support is treated with a basic solution to cleave the succinyl linker and remove the protecting groups from the nucleobases and the phosphate backbone. For syntheses incorporating Ac-C, a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1 v/v) at 65°C for 10 minutes is highly effective.

-

2'-Hydroxyl Deprotection: The 2'-O-TBDMS groups are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).

-

Purification: The crude RNA is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to yield the final product.[4][5][6][7][8]

Mandatory Visualizations

Solid-Phase RNA Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-rC Phosphoramidite (CAS 121058-88-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite (B1245037) (CAS No. 121058-88-6), a crucial building block in the chemical synthesis of RNA and its analogues. This document details its core properties, applications, and the experimental protocols for its use in solid-phase oligonucleotide synthesis.

Core Properties of Ac-rC Phosphoramidite

This compound, chemically known as N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-ribocytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite, is a protected cytidine (B196190) nucleoside phosphoramidite. The protecting groups, including the 5'-DMT, N4-acetyl, and 2'-TBDMS, ensure the specific and controlled formation of phosphodiester bonds during oligonucleotide synthesis.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 121058-88-6 | [][2][3] |

| Molecular Formula | C47H64N5O9PSi | [][2][3] |

| Molecular Weight | 902.11 g/mol | [][2] |

| Appearance | White to off-white powder | [] |

| Purity | ≥98% by HPLC | [][3] |

| Solubility | Soluble in anhydrous acetonitrile (B52724), DMSO (100 mg/mL) | [3][4] |

| Storage | Store in freezer at or below -20°C, sealed in a dry environment and protected from light. | [2][5][6] |

Applications in Research and Drug Development

This compound is a fundamental reagent for the synthesis of RNA oligonucleotides. Its applications span basic research to the development of nucleic acid-based therapeutics.

-

RNA Synthesis : It is a standard building block for the automated solid-phase synthesis of RNA sequences.[]

-

Therapeutic Oligonucleotides : Used in the synthesis of therapeutic oligonucleotides like antisense oligonucleotides and siRNAs, which are designed to modulate gene expression.[2][7] The acetyl protecting group on the cytidine base is compatible with various deprotection strategies, making it versatile for synthesizing modified oligonucleotides.[4]

-

Structural Biology : Site-specific incorporation of isotopically labeled versions of this compound (e.g., ¹³C, ¹⁵N) allows for detailed structural and dynamic studies of RNA molecules and their complexes with proteins or small molecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][8][9]

-

Diagnostics : Synthetic oligonucleotides containing cytidine are essential components of various diagnostic assays, including PCR primers and probes.

Experimental Protocols

The following section details the standard protocol for the incorporation of this compound in automated solid-phase oligonucleotide synthesis.

Reagent Preparation

-

Phosphoramidite Solution : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4] Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[4]

-

Activator Solution : Prepare the activator solution (e.g., DCI) as per the synthesizer's protocol.

-

Other Reagents : Ensure all other necessary reagents for the synthesis cycle (deblocking, capping, and oxidizing solutions) are fresh and correctly installed on the synthesizer.[8]

Automated Solid-Phase Synthesis Cycle

The synthesis is an iterative process with four main steps for the addition of each nucleotide.[7][10]

Table 2: Steps in the Automated Synthesis Cycle

| Step | Description | Reagents | Typical Duration |

| 1. Deblocking (Detritylation) | Removal of the 5'-DMT protecting group from the support-bound oligonucleotide chain to expose the 5'-hydroxyl group for the next coupling reaction. | Trichloroacetic acid (TCA) in dichloromethane.[4] | 1-2 minutes |

| 2. Coupling | Activation of the this compound with an activator and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. | This compound, Activator (e.g., DCI).[4] | 3-6 minutes[4] |

| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product. | Acetic anhydride (B1165640) and N-methylimidazole.[8] | 1-2 minutes |

| 4. Oxidation | Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. | Iodine solution (I₂ in THF/water/pyridine).[4] | 1-2 minutes |

This four-step cycle is repeated for each nucleotide in the desired RNA sequence.[10]

Diagram 1: Workflow for solid-phase RNA synthesis using this compound.

Cleavage and Deprotection

-

Cleavage from Solid Support : After the final synthesis cycle, the solid support is transferred to a vial. A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA reagent) is added to cleave the oligonucleotide from the support.[4] This is typically incubated at 65°C for 10-20 minutes.[4][11]

-

Base and Phosphate Deprotection : The AMA treatment also removes the cyanoethyl protecting groups from the phosphates and the N4-acetyl group from the cytidine bases.[4]

-

2'-O-Protecting Group Removal : The 2'-O-TBDMS group is removed using a fluoride-based reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO.[8]

-

Desalting : The deprotected oligonucleotide is desalted using methods like ethanol (B145695) precipitation or a C18 Sep-Pak cartridge to remove salts and small molecule impurities.[4]

Purification and Quality Control

The crude oligonucleotide product is typically purified to isolate the full-length sequence from truncated sequences and other impurities.

Table 3: Purification and Quality Control Methods

| Method | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purification of the full-length oligonucleotide with high resolution. Can be either reverse-phase or ion-exchange.[11] |

| Polyacrylamide Gel Electrophoresis (PAGE) | High-resolution purification of oligonucleotides, especially for longer sequences.[4] |

| Mass Spectrometry (MS) | Verification of the molecular weight of the final product to confirm the correct sequence was synthesized.[11] |

| Analytical HPLC | Assessment of the purity of the final oligonucleotide product. |

Logical Workflow for Synthesis and Isotopic Labeling

The use of isotopically labeled Ac-rC phosphoramidites is a powerful strategy for in-depth structural analysis of RNA. The synthesis process remains the same, with the labeled phosphoramidite being incorporated at the desired position in the sequence.

Diagram 2: Rationale for using isotopically labeled this compound.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 121058-88-6 | Nucleoside Antimetabolite/Analog | MOLNOVA [molnova.com]

- 4. benchchem.com [benchchem.com]

- 5. 121058-88-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 7. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Ac-rC phosphoramidite molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037), a crucial building block in the chemical synthesis of RNA oligonucleotides. This document details its physicochemical properties, experimental protocols for its use in solid-phase synthesis, and a workflow diagram illustrating the synthesis cycle.

Core Properties of Ac-rC Phosphoramidite

This compound is a modified ribonucleoside phosphoramidite used in automated solid-phase RNA synthesis. The N-acetyl group on the cytidine (B196190) base offers advantages in specific applications of synthetic RNA. The molecule is chemically named N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide.[1]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C47H64N5O9PSi[1][2][3][4] |

| Molecular Weight | 902.10 g/mol [2][5] |

| Appearance | White to off-white powder |

| Purity | Typically >98% (as determined by HPLC)[3] |

| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[3] |

| Storage Conditions | Store at -20°C, protected from light and moisture[5] |

Experimental Protocol: Solid-Phase RNA Synthesis

The following protocol outlines the standard procedure for incorporating this compound into an RNA oligonucleotide using an automated DNA/RNA synthesizer. This process involves a four-step cycle for each nucleotide addition.

Reagent Preparation

-

Phosphoramidite Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Activator Solution: Prepare a solution of an activator, such as 5-ethylthiotetrazole, in anhydrous acetonitrile.

-

Deblocking Solution: Prepare a solution of 3% trichloroacetic acid (TCA) in dichloromethane.

-

Capping Solutions:

-

Cap A: Acetic anhydride/lutidine/THF

-

Cap B: N-methylimidazole/THF

-

-

Oxidizing Solution: Prepare a solution of 0.02 M iodine in a mixture of THF, water, and pyridine.

Automated Synthesis Cycle

The automated synthesis follows a repeated cycle of four main steps for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound growing RNA chain by treating it with the deblocking solution. The release of the trityl cation can be monitored to assess coupling efficiency.

-

Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This step prevents the formation of deletion mutants in the final oligonucleotide sequence.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This cycle is repeated until the desired RNA sequence is synthesized.

Cleavage and Deprotection

-

Cleavage from Solid Support: After the final synthesis cycle, the solid support is transferred to a vial, and a solution of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) is added to cleave the oligonucleotide from the support.

-

Base Deprotection: The AMA treatment also removes the protecting groups from the nucleobases, including the acetyl group from the cytidine.

-

Desilylation: The 2'-O-tert-butyldimethylsilyl (TBDMS) groups are removed by treatment with a fluoride-containing reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

Purification

The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the use of this compound.

Caption: Workflow of RNA synthesis using this compound.

Caption: Logical relationship of this compound to its application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Strategic Advantage of Acetyl-Protected Cytidine Phosphoramidite in Oligonucleotide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleic acid synthesis, the choice of protecting groups for nucleoside phosphoramidites is a critical determinant of yield, purity, and the overall efficiency of oligonucleotide production. Among these, N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite (B1245037) has emerged as a cornerstone for modern synthesis, particularly for applications demanding high fidelity and rapid protocols. This technical guide delves into the core features of acetyl-protected cytidine (B196190) phosphoramidite, offering a comprehensive overview of its chemical properties, quantitative performance metrics, and detailed experimental protocols for its application in the synthesis of DNA and RNA oligonucleotides.

Core Features and Advantages

The primary role of the acetyl group in Ac-dC phosphoramidite is to protect the exocyclic amine of cytidine from engaging in unwanted side reactions during the automated solid-phase synthesis cycle.[1][2] Its lability under specific basic conditions, however, is what sets it apart and offers significant advantages over more traditional protecting groups like benzoyl (Bz).

The most notable advantage is its compatibility with "UltraFAST" deprotection protocols.[3] The acetyl group is readily cleaved, allowing for significantly reduced deprotection times compared to benzoyl-protected cytidine. This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to harsh basic conditions, thereby reducing the potential for degradation and the formation of side products.

A key benefit of using acetyl-protected cytidine is the prevention of transamination, a common side reaction observed when using benzoyl-protected cytidine with amine-based deprotection reagents like aqueous methylamine (B109427).[4] This side reaction, where the protecting group is replaced by a methylamino group, leads to an undesired modification of the cytidine base. The use of Ac-dC phosphoramidite effectively eliminates this issue, ensuring higher purity of the final oligonucleotide product.[3]

Quantitative Performance Data

The performance of acetyl-protected cytidine phosphoramidite is characterized by high coupling efficiencies and its amenability to rapid and efficient deprotection protocols. The following tables summarize key quantitative data gathered from various sources.

| Parameter | Value/Range | Conditions | Source(s) |

| Coupling Efficiency | >99% per cycle is considered necessary for the synthesis of long oligonucleotides. | Standard automated solid-phase synthesis conditions. | [][6] |

| Purity (RP-HPLC) | High purity achievable, with impurities often below 0.1%. | Varies with synthesis length and purification method. | [7][8] |

| Purity (31P NMR) | P(V) impurities typically <1%. | Analysis of the phosphoramidite raw material. | [8] |

Table 1: Synthesis Performance of Acetyl-Protected Cytidine Phosphoramidite. This table highlights the high coupling efficiency and purity associated with the use of Ac-dC phosphoramidite in oligonucleotide synthesis.

| Deprotection Reagent | Temperature | Time | Notes | Source(s) |

| Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) (1:1 v/v) | 65°C | 5 - 10 minutes | "UltraFAST" deprotection. Requires the use of Ac-dC to prevent base modification.[3] | [1][3][9] |

| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 55°C | 10 minutes | Slower than 65°C but still effective. | [1][3] |

| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 37°C | 30 minutes | Mild condition suitable for sensitive modifications. | [1][3] |

| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | Room Temperature | 120 minutes | Slower deprotection at ambient temperature. | [1][3] |

| t-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | An alternative for certain sensitive dyes. | [3] |

| Potassium Carbonate in Methanol (50 mM) | Room Temperature | 4 hours | "UltraMILD" condition for highly sensitive oligonucleotides. | [3] |

Table 2: Deprotection Conditions for Oligonucleotides Synthesized with Acetyl-Protected Cytidine. This table outlines various deprotection protocols compatible with Ac-dC, emphasizing the rapid "UltraFAST" method.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving acetyl-protected cytidine phosphoramidite.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using acetyl-protected cytidine phosphoramidite follows the standard, well-established phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.

Caption: Automated Oligonucleotide Synthesis Cycle.

Methodology:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[4] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile.

-

Coupling: The acetyl-protected cytidine phosphoramidite is activated with a mild acid, such as 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of deletion mutants in the final product.[10] The column is washed with anhydrous acetonitrile.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of 0.02 M iodine in a mixture of tetrahydrofuran, pyridine, and water.[4] The column is washed with anhydrous acetonitrile.

-

Repeat: This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The use of acetyl-protected cytidine allows for a rapid and efficient deprotection process.

Caption: Cleavage and Deprotection Workflow.

Methodology (UltraFAST Protocol):

-

Cleavage and Base Deprotection:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add approximately 1 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA reagent) per 1 µmol of synthesis scale.[11]

-

Incubate the vial at 65°C for 10 minutes. This step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups, including the acetyl group from cytidine.[9][11]

-

Cool the vial on ice and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

-

Drying and Desalting:

-

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

-

Desalt the oligonucleotide using a method such as ethanol precipitation or a desalting cartridge to remove residual salts and small molecules.[9]

-

-

Purification:

-

The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common methods include:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for purifying oligonucleotides, especially if the final 5'-DMT group was left on ("DMT-on") during synthesis, as it significantly increases the hydrophobicity of the full-length product, allowing for excellent separation.[12][13]

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation based on size and is particularly useful for purifying long oligonucleotides.[11]

-

-

Applications in Research and Drug Development

The robustness and efficiency of acetyl-protected cytidine phosphoramidite have made it a preferred choice in a wide array of applications, including:

-

Therapeutic Oligonucleotides: The high purity and yield achievable are critical for the synthesis of antisense oligonucleotides, siRNAs, and aptamers, where sequence fidelity and the absence of impurities are paramount for safety and efficacy.

-

Diagnostic Probes: The synthesis of high-quality primers and probes for PCR, qPCR, and sequencing applications relies on the consistent performance of the phosphoramidite building blocks.

-

Structural Biology: The ability to synthesize modified RNA and DNA strands with high precision is essential for studies of nucleic acid structure and function, such as those employing NMR spectroscopy and X-ray crystallography.[11]

References

- 1. glenresearch.com [glenresearch.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. glenresearch.com [glenresearch.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. usp.org [usp.org]

- 9. glenresearch.com [glenresearch.com]

- 10. atdbio.com [atdbio.com]

- 11. benchchem.com [benchchem.com]

- 12. 寡核苷酸纯化 [sigmaaldrich.com]

- 13. atdbio.com [atdbio.com]

Ac-rC Phosphoramidite: A Technical Guide for Therapeutic Oligonucleotide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of therapeutic oligonucleotides, the chemical synthesis of modified RNA molecules is a cornerstone of innovation. These synthetic oligonucleotides, including small interfering RNAs (siRNAs), antisense oligonucleotides, and aptamers, offer novel therapeutic modalities for a wide range of diseases. The precise chemical composition of these molecules is critical to their efficacy, stability, and safety. Among the essential building blocks for RNA synthesis, N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) plays a crucial role, particularly in protocols requiring rapid deprotection. This technical guide provides an in-depth overview of Ac-rC phosphoramidite, its applications in therapeutic oligonucleotide research, and detailed experimental protocols.

Core Properties and Applications

This compound is a specialized nucleoside phosphoramidite used in the solid-phase synthesis of RNA.[1] The acetyl (Ac) protecting group on the exocyclic amine of cytidine (B196190) is favored for its compatibility with fast deprotection protocols, a significant advantage in modern high-throughput oligonucleotide synthesis. This feature is particularly beneficial when synthesizing oligonucleotides containing sensitive or modified bases that could be damaged by harsh or prolonged deprotection conditions.[2]

The primary applications for incorporating this compound into therapeutic oligonucleotides include:

-

siRNA Synthesis: siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway.[3] Chemical modifications are often introduced to enhance stability, reduce off-target effects, and improve pharmacokinetic properties.[3] this compound is a key reagent for the synthesis of the RNA strands that constitute these therapeutic agents.

-

Antisense Oligonucleotides: These single-stranded oligonucleotides are designed to bind to specific messenger RNA (mRNA) sequences, thereby inhibiting translation of a target protein.[4] The chemical modifications in these molecules are critical for their stability and binding affinity.

-

Isotopically Labeled RNA: For structural and mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), site-specific incorporation of stable isotopes is invaluable.[5] Ac-rC phosphoramidites containing ¹³C and/or ¹⁵N isotopes are utilized to synthesize labeled RNA molecules for detailed structural and dynamic analysis.[6][7]

Data Presentation: Performance Parameters

The successful synthesis of high-quality therapeutic oligonucleotides is dependent on the performance of the phosphoramidite reagents. Key parameters for this compound are summarized below.

| Parameter | Standard this compound | Key Considerations |

| Coupling Efficiency | Typically >99% | High coupling efficiency is critical for the synthesis of long oligonucleotides, as even a small decrease can significantly reduce the yield of the full-length product.[8] The bulky 2'-O-protecting group on RNA phosphoramidites can slightly lower coupling efficiency compared to their DNA counterparts.[8] |

| Stability | Good when stored under appropriate anhydrous conditions | Phosphoramidites are sensitive to moisture and oxidation. Proper storage and handling are crucial to maintain their reactivity.[8] They should be stored in a freezer at or below -20°C and protected from light and moisture.[1][5] |

| Final Oligonucleotide Purity | High, dependent on synthesis conditions and purification | The purity of the starting phosphoramidite is a major determinant of the final oligonucleotide purity.[8] |

Table 1: Expected Performance Parameters for this compound.

| Deprotection Method | Reagent | Temperature | Time | Notes |

| UltraFAST | AMA (1:1 mixture of aqueous Ammonium (B1175870) hydroxide (B78521) and aqueous MethylAmine) | 65°C | 5 minutes | Requires acetyl (Ac) protected dC to avoid base modification.[2][9] |

| 55°C | 10 minutes | |||

| 37°C | 30 minutes | |||

| Room Temperature | 120 minutes | |||

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours (with phenoxyacetic anhydride (B1165640) capping) | Recommended for very sensitive oligonucleotides.[2][10] |

| Ammonium Hydroxide | Room Temperature | 2 hours (with phenoxyacetic anhydride capping) | ||

| t-Butylamine/methanol/water (1:1:2) | 55°C | Overnight | An alternative for TAMRA-containing oligonucleotides.[2] |

Table 2: Deprotection Conditions for Ac-rC Containing Oligonucleotides.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the various functional groups of the cytidine ribonucleoside.

Step 1: Protection of the 5'-Hydroxyl Group

-

Start with N4-acetyl-2'-O-TBDMS-cytidine and ensure it is anhydrous.

-

Dissolve the dried nucleoside in pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions to the solution while stirring to protect the primary 5'-hydroxyl group.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvents and redissolve the residue in dichloromethane (B109758) (DCM).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine by column chromatography on silica (B1680970) gel.[5]

Step 2: Phosphitylation of the 3'-Hydroxyl Group

-

Thoroughly dry the purified, 5'-protected nucleoside under high vacuum.

-

Dissolve the compound in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the mixture to introduce the phosphoramidite moiety at the 3'-hydroxyl position.[5]

Automated Solid-Phase Synthesis of RNA Oligonucleotides

The incorporation of this compound into an RNA oligonucleotide is achieved using an automated solid-phase synthesizer. The process involves a repeated four-step cycle for each nucleotide addition.[5]

Reagent Preparation:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[6]

-

Install the phosphoramidite solution on a designated port on the synthesizer.[6]

Synthesis Cycle:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide chain using a solution of an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in dichloromethane.[6][11]

-

Coupling: Activation of the this compound with an activator (e.g., 5-Ethylthio-1H-tetrazole) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide.[11][] A typical coupling time for RNA phosphoramidites is around 6 minutes.[11]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.[11]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution, typically an iodine-based reagent.[11][]

This four-step cycle is repeated until the desired RNA sequence is assembled.[5]

Cleavage and Deprotection of the Oligonucleotide

Base and Phosphate Deprotection:

-

After synthesis, the solid support is treated with a deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[11]

-

For fast deprotection, a mixture of ethanolic methylamine (B109427) and aqueous methylamine or AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) is often used.[2][11]

-

For example, with AMA, incubate the solid support in the solution at 65°C for 10 minutes. This single step cleaves the oligonucleotide from the support, removes the cyanoethyl protecting groups from the phosphates, and removes the base protecting groups, including the acetyl group from cytidine.[6]

2'-O-Protecting Group Removal:

-

The 2'-O-silyl protecting group (e.g., TBDMS) is more stable and requires a separate deprotection step.[10]

-

After evaporation of the base deprotection solution, the dried RNA pellet is resuspended in a solution such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO to remove the 2'-O-silyl groups.[11]

Purification of the Oligonucleotide

The crude, deprotected oligonucleotide must be purified to remove truncated sequences and other impurities.[6] Denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) are common methods for high-resolution purification.[6][11]

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Caption: Post-synthesis workflow for oligonucleotide deprotection and purification.

Conclusion

This compound is an indispensable reagent in the synthesis of therapeutic oligonucleotides. Its compatibility with rapid deprotection protocols makes it a valuable tool for producing high-quality RNA molecules, including those with sensitive modifications. A thorough understanding of its properties, synthesis, and application in automated solid-phase synthesis is essential for researchers and developers in the field of nucleic acid therapeutics. The detailed protocols and data presented in this guide serve as a comprehensive resource for the effective utilization of this compound in advancing therapeutic oligonucleotide research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glenresearch.com [glenresearch.com]

- 3. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. benchchem.com [benchchem.com]

Standard Grade vs. TheraPure Ac-rC Phosphoramidite: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the quality of the phosphoramidite (B1245037) building blocks is paramount. The choice between standard grade and a higher-purity, therapeutically focused grade such as TheraPure™ Ac-rC phosphoramidite can significantly impact the yield, purity, and ultimately the efficacy of the final oligonucleotide product. This guide provides a detailed technical comparison of these two grades, outlining their core differences, performance expectations, and the experimental protocols for their use.

Core Distinctions: Purity and Manufacturing Rigor

The fundamental difference between standard grade and TheraPure this compound lies in the stringency of the manufacturing and quality control processes. TheraPure phosphoramidites are produced under a more rigorous quality management system, such as ISO 9001, which involves enhanced process controls and more extensive quality control (QC) testing.[1][2] This results in a product with a highly defined impurity profile and minimal batch-to-batch variability, which is critical for therapeutic applications.[1]

Standard grade this compound is suitable for many research applications where the absolute purity of the final oligonucleotide is less critical.[3] However, for therapeutic oligonucleotides, where even trace impurities can have significant biological consequences, the higher purity and controlled manufacturing of TheraPure grade are essential.[4]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative specifications and expected performance parameters for both standard and TheraPure grade this compound.

Table 1: Quality Control Specifications

| Parameter | Standard Grade this compound | TheraPure this compound | Key Considerations |

| Appearance | White to off-white powder[3][5] | White to off-white powder[6] | Visual inspection for consistency. |